![molecular formula C21H15N7O2S2 B492771 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690960-17-9](/img/structure/B492771.png)
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H15N7O2S2 and its molecular weight is 461.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that pyrazolopyrimidinones, which are purine analogs and a key component of this compound, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
It’s suggested that the substitution of the pyrazole 1-nh proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking . This could enhance the interaction with its targets, leading to changes in their activity.
Biochemical Pathways
Compounds with similar structures have been associated with various biological and pharmacological activities, including antibacterial , antiproliferative , CNS modulating , antiviral , antifungal , anticancer , and anti-inflammatory activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown antioxidant activity nearly equal to that of ascorbic acid . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves the condensation of 3-phenyl-1,2,4-thiadiazol-5-amine with ethyl 2-bromoacetate to form N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. This intermediate is then reacted with sodium hydride and 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol to yield 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.", "Starting Materials": [ "3-phenyl-1,2,4-thiadiazol-5-amine", "Ethyl 2-bromoacetate", "Sodium hydride", "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1,2,4-thiadiazol-5-amine with ethyl 2-bromoacetate in the presence of potassium carbonate and acetonitrile to form N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.", "Step 2: Reaction of N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide with sodium hydride and 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in DMF at elevated temperature to yield 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide." ] } | |
CAS RN |
690960-17-9 |
Molecular Formula |
C21H15N7O2S2 |
Molecular Weight |
461.5g/mol |
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C21H15N7O2S2/c29-16(23-20-24-17(27-32-20)13-7-3-1-4-8-13)12-31-21-25-18-15(11-22-26-18)19(30)28(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,26)(H,23,24,27,29) |
InChI Key |
VOVIREMRKFDXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



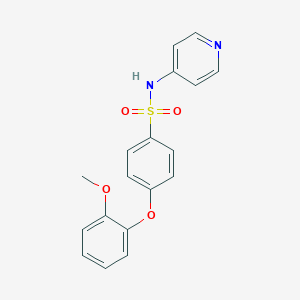
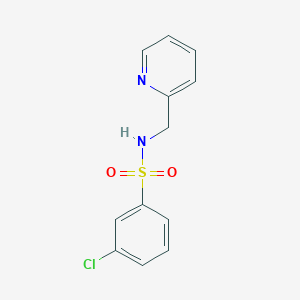
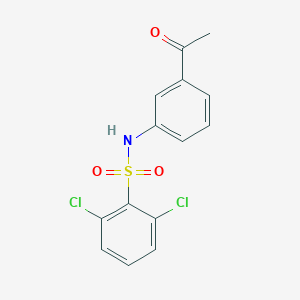
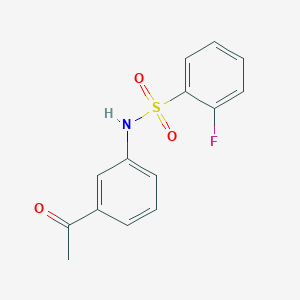
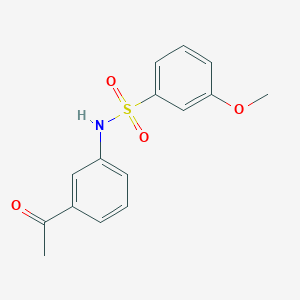

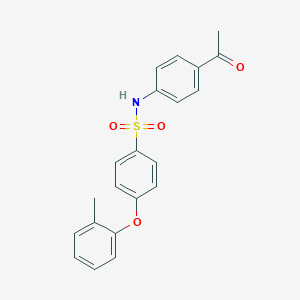
![ethyl 2-{[(3-methoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B492700.png)
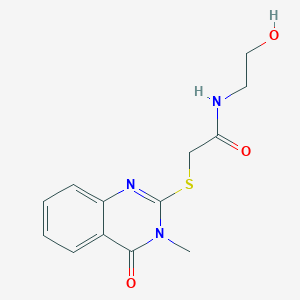
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B492703.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492705.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492706.png)
![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B492710.png)
